molecular formula C13H19NO5 B3104105 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid CAS No. 146033-29-6

3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid

Cat. No.: B3104105
CAS No.: 146033-29-6
M. Wt: 269.29 g/mol
InChI Key: KPYALAYNQQCHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a furan ring, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in various substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the furan ring and propanoic acid moiety can participate in various biochemical interactions. The compound’s effects are mediated through pathways involving amine protection and subsequent deprotection, allowing for selective reactions in complex synthetic sequences .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-protected amino acids: Similar in having the Boc protecting group.

    Furan-containing amino acids: Share the furan ring structure.

    Propanoic acid derivatives: Contain the propanoic acid moiety.

Uniqueness

3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid is unique due to the combination of its Boc-protected amine, furan ring, and propanoic acid functionalities. This combination allows for versatile reactivity and application in various fields of research and industry .

Properties

IUPAC Name

3-[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYALAYNQQCHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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